Cas no 161970-71-4 ((3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one)
161970-71-4 structure
Product Name:(3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
CAS No:161970-71-4
MF:C18H17NO2
MW:279.333084821701
MDL:MFCD00274329
CID:235214
PubChem ID:854037
Update Time:2025-08-04
(3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one Chemical and Physical Properties
Names and Identifiers
-
- (3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
- (3S,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
- (3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one
- 3-Trifluoromethylalanine
- Pyrrolo[2,1-b]oxazol-5(6H)-one,tetrahydro-3,7a-diphenyl-, (3S,7aS)-
- (5S,7aS)-5,7a-diphenyl-2,5,6,7,7a-pentahydro-7-oxapyrrolizin-3-one
- 458538_ALDRICH
- AC1LGYT3
- KB-62819
- (3S-CIS)-(+)-3,7A-DIPHENYLTETRAHYDROPYRROLO-[2,1-B]-OXAZOL-5(6H)-ONE
- Pyrrolo[2,1-b]oxazol-5(6H)-one, tetrahydro-3,7a-diphenyl-, (3S-cis)-.
- (3S-cis)-(+)-3,7a-Diphenyltetrahydropyrrolo-[2,1-b]oxazol-5(6H)-one,97%
- (3S-CIS)-(+)-3,7A-DIPHENYLTETRAHYDROPYRROLO-[2,1-B]OXAZOL-5(6H)-ONE 97%
- (3S-CIS)-(+)-TETRAHYDRO-3,7A-DIPHENY-PYR ROLO(2,1-B)OXAZOL-5(6H)-ONE, 98%
- (3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
- 161970-71-4
- DTXSID50357531
- AKOS022180402
-
- MDL: MFCD00274329
- Inchi: 1S/C18H17NO2/c20-17-11-12-18(15-9-5-2-6-10-15)19(17)16(13-21-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18+/m1/s1
- InChI Key: DKQMLBIEOBOMDP-AEFFLSMTSA-N
- SMILES: O1C[C@H](C2C=CC=CC=2)N2C(CC[C@@]12C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 279.12601
- Monoisotopic Mass: 279.125929
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.4
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: Yellowish crystalline powder
- Density: 1.1441 (rough estimate)
- Melting Point: 78 °C
- Boiling Point: 422.1°C (rough estimate)
- Flash Point: 239.1°C
- Refractive Index: 1.5100 (estimate)
- PSA: 29.54
- Solubility: Not available
(3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one Security Information
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 36/37-36-26
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Safety Term:S36/37-36-26
(3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | S4309451-1G |
(3S-CIS)-(+)-TETRAHYDRO-3,7A-DIPHENYLPYRROLO[2,1-B]OXAZOL-5(6H)-ONE |
161970-71-4 | AldrichCPR | 1g |
RMB 1299.72 | 2025-02-21 |
(3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one Related Literature
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
161970-71-4 ((3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk